molecular formula C18H25NO3 B12587629 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-22-7

3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile

Cat. No.: B12587629
CAS No.: 650606-22-7
M. Wt: 303.4 g/mol
InChI Key: LXRAMDUXLJBZKT-UHFFFAOYSA-N
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Description

3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenyl ring: Starting with a substituted benzene derivative, such as 3,4-dipropoxybenzene.

    Introduction of the nitrile group: This can be achieved through a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.

    Addition of the ethoxymethyl group: This step may involve the use of ethoxymethyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile
  • 3-(3,4-Dipropoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile

Comparison

Compared to similar compounds, 3-(3,4-Dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile may exhibit unique properties due to the presence of both propoxy and ethoxymethyl groups

Properties

CAS No.

650606-22-7

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

3-(3,4-dipropoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C18H25NO3/c1-4-9-21-17-8-7-15(12-18(17)22-10-5-2)11-16(13-19)14-20-6-3/h7-8,11-12H,4-6,9-10,14H2,1-3H3

InChI Key

LXRAMDUXLJBZKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCC

Origin of Product

United States

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